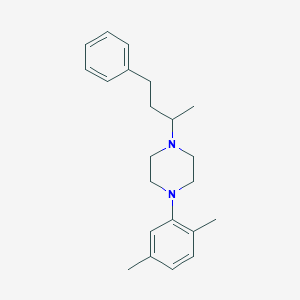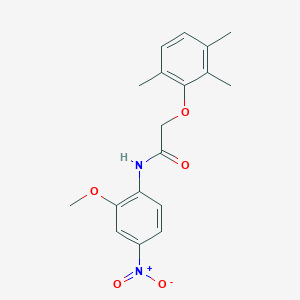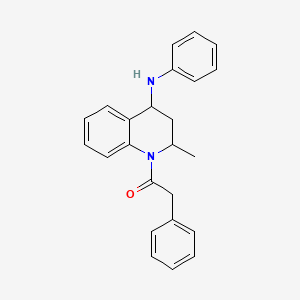![molecular formula C13H25N3O2 B5236277 N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide](/img/structure/B5236277.png)
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide, also known as PBA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to possess a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
作用机制
The mechanism of action of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation through the stabilization of protein intermediates. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has been found to interact with the hydrophobic regions of proteins, preventing them from aggregating into amyloid fibrils. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has also been shown to modulate the activity of chaperone proteins, which play a key role in protein folding and degradation.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of protein aggregation, modulation of chaperone protein activity, and the induction of autophagy. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide in lab experiments is its ability to inhibit protein aggregation, which is a common problem in many biochemical assays. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is its potential toxicity, which may limit its use in certain experimental systems. Additionally, the mechanism of action of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide, including the development of more potent and selective inhibitors of protein aggregation, the investigation of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide's potential as a therapeutic agent for neurodegenerative diseases, and the exploration of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide's effects on other biological processes such as autophagy and protein degradation. Additionally, the use of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide in combination with other compounds may provide new insights into the mechanisms of protein misfolding and aggregation.
合成方法
The synthesis of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide involves the reaction between tert-butyl 2-oxoacetate and 2-(1-propylbutylidene) hydrazinecarboxamide in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is purified using column chromatography. The yield of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学研究应用
N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide is as a tool for studying protein misfolding and aggregation. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has been found to inhibit the formation of amyloid fibrils, which are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(tert-butyl)-2-oxo-2-[2-(1-propylbutylidene)hydrazino]acetamide has also been investigated for its potential as a drug candidate for the treatment of these diseases.
属性
IUPAC Name |
N-tert-butyl-N'-(heptan-4-ylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-6-8-10(9-7-2)15-16-12(18)11(17)14-13(3,4)5/h6-9H2,1-5H3,(H,14,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSCFVDKTILQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NNC(=O)C(=O)NC(C)(C)C)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N'-(heptan-4-ylideneamino)oxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)
![ethyl 4-{[({[4-(benzoylamino)-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]methyl}benzoate](/img/structure/B5236205.png)


![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B5236232.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B5236238.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5236242.png)

![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5236256.png)
![4-[2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B5236268.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236270.png)
![1-(2-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236278.png)
